molecular formula C9H16N2O B12870249 (R)-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide

(R)-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide

Cat. No.: B12870249
M. Wt: 168.24 g/mol
InChI Key: RVNSXCDYCKSDNT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide is a chiral compound with a unique structure that includes a cyclopropyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-cyclopropylmethylamine with a suitable carboxylic acid derivative, followed by cyclization to form the pyrrolidine ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of ®-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or pyrrolidine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropylpyrrolidine-2-carboxylic acid, while reduction could produce N-cyclopropylmethylamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, ®-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a valuable compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other advanced materials.

Mechanism of Action

The mechanism of action of ®-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, leading to the modulation of biological pathways. This can result in various pharmacological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide: The enantiomer of the compound, which may have different biological activities.

    N-Cyclopropylpyrrolidine-2-carboxamide: A similar compound without the methyl group, which may exhibit different chemical and biological properties.

    N-Methylpyrrolidine-2-carboxamide: A compound with a similar pyrrolidine structure but lacking the cyclopropyl group.

Uniqueness

®-N-Cyclopropyl-1-methylpyrrolidine-2-carboxamide is unique due to its specific chiral configuration and the presence of both cyclopropyl and methyl groups. This combination of features gives it distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

(2R)-N-cyclopropyl-1-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C9H16N2O/c1-11-6-2-3-8(11)9(12)10-7-4-5-7/h7-8H,2-6H2,1H3,(H,10,12)/t8-/m1/s1

InChI Key

RVNSXCDYCKSDNT-MRVPVSSYSA-N

Isomeric SMILES

CN1CCC[C@@H]1C(=O)NC2CC2

Canonical SMILES

CN1CCCC1C(=O)NC2CC2

Origin of Product

United States

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